Unique Topoisomerase IIα Catalytic Interference Versus Classical Inhibitors
Echinoside A exhibits a unique mechanism of topoisomerase IIα (Top2α) inhibition distinct from classical poisons and catalytic inhibitors. Unlike etoposide, which stabilizes the cleavage complex, Echinoside A inhibits the noncovalent binding of Top2α to DNA by directly competing with DNA for the enzyme's DNA-binding domain, and it preferentially interferes with the prestrand passage cleavage/religation equilibrium [1]. This interference is quantified by a reduction in Top2α-DNA binding in a competitive ELISA assay [1].
| Evidence Dimension | Mechanism of Top2α inhibition |
|---|---|
| Target Compound Data | Inhibits noncovalent DNA binding; preferentially interferes with prestrand passage cleavage/religation equilibrium |
| Comparator Or Baseline | Etoposide (classical poison): Stabilizes covalent Top2-DNA cleavage complex; Catalytic inhibitors (e.g., merbarone): Inhibit ATPase activity |
| Quantified Difference | Qualitative mechanistic difference: Echinoside A reduces Top2α-DNA binding in a concentration-dependent manner, whereas etoposide increases cleavable complex formation. |
| Conditions | In vitro biochemical assays including competitive ELISA for Top2α-DNA binding and DNA cleavage/religation assays |
Why This Matters
This unique mechanism may translate to a different spectrum of anticancer activity and potential to overcome resistance mechanisms associated with classical Top2 poisons, making Echinoside A a valuable tool compound for studying Top2 biology.
- [1] Li, M., Miao, Z. H., Chen, Z., Chen, Q., Gui, M., Lin, L. P., Sun, P., Yi, Y. H., & Ding, J. (2010). Echinoside A, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle. Annals of Oncology, 21(3), 597-607. View Source
